molecular formula C9H5BrN2O2 B3261720 4-Bromo-7-nitroisoquinoline CAS No. 347146-29-6

4-Bromo-7-nitroisoquinoline

Cat. No. B3261720
CAS RN: 347146-29-6
M. Wt: 253.05 g/mol
InChI Key: IBCREMOZTIARBM-UHFFFAOYSA-N
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Description

4-Bromo-7-nitroisoquinoline, also known as 4B7N, is a heterocyclic organic compound that belongs to the family of isoquinolines. It has a molecular weight of 253.05 g/mol .


Synthesis Analysis

The synthesis of 4-bromoisoquinoline and 4-bromoisquinolone involves an electrocyclic reaction catalyzed by palladium. This reaction selectively affords either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . The methodology is attractive for organic synthesis due to the introduction of a bromine into the products .


Molecular Structure Analysis

The molecular formula of 4-Bromo-7-nitroisoquinoline is C9H5BrN2O2 . The InChI code is 1S/C9H5BrN2O2/c10-8-5-11-4-7-6 (8)2-1-3-9 (7)12 (13)14/h1-5H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-bromoisoquinoline and 4-bromoisquinolone are complex and involve several steps. The reaction is catalyzed by palladium and involves the use of 2-alkynyl benzyl azides .


Physical And Chemical Properties Analysis

4-Bromo-7-nitroisoquinoline is a solid at room temperature . It should be stored in a dry place, sealed, and kept at room temperature .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-7-nitroisoquinoline exhibits potential as a building block for designing novel pharmaceutical agents. Researchers have explored its derivatives for their antitumor, antibacterial, and antiviral properties. By modifying the substituents on the isoquinoline ring, scientists can fine-tune the biological activity of these compounds .

Synthetic Organic Chemistry

In synthetic organic chemistry, 4-bromo-7-nitroisoquinoline serves as a versatile intermediate. Its bromine atom allows for further functionalization, enabling the creation of more complex molecules. Chemists use it as a starting material to synthesize various heterocyclic compounds, including quinolines and quinoxalines .

Industrial Chemistry

The industrial sector benefits from 4-bromo-7-nitroisoquinoline due to its role in the synthesis of specialty chemicals. It contributes to the production of dyes, agrochemicals, and other fine chemicals. Researchers continue to explore efficient and sustainable methods for its large-scale synthesis .

Photocatalysis and Green Chemistry

Photocatalytic reactions using UV radiation have gained prominence in green chemistry. 4-Bromo-7-nitroisoquinoline can participate in such processes, leading to the formation of valuable products. These environmentally friendly methods minimize the use of hazardous reagents and promote sustainability .

Ionic Liquids and Solvent-Free Reactions

Ionic liquids (ILs) serve as alternative solvents in chemical reactions. Researchers have investigated the use of 4-bromo-7-nitroisoquinoline in IL-mediated syntheses. Additionally, solvent-free conditions (e.g., microwave-assisted or one-pot reactions) enhance efficiency and reduce environmental impact .

Catalysis and Recycling

Efforts to develop recyclable catalysts have led to the exploration of 4-bromo-7-nitroisoquinoline as a catalyst precursor. By incorporating it into clay-based or other recyclable materials, chemists aim to create sustainable catalytic systems for various transformations .

Safety and Hazards

The safety information for 4-Bromo-7-nitroisoquinoline indicates that it is a hazardous substance. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 .

Mechanism of Action

Target of Action

4-Bromo-7-nitroisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinolines are known to interact with various biological targets, including enzymes and receptors.

Mode of Action

Isoquinolines can be considered as 10-electron π -aromatic and delocalized systems . . This suggests that 4-Bromo-7-nitroisoquinoline might interact with its targets through similar mechanisms.

Biochemical Pathways

Isoquinolines are known to influence various biochemical pathways due to their interactions with different biological targets .

Pharmacokinetics

The compound’s molecular weight is 25305 , which suggests it might have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The nitro group of 5-bromo-8-nitroisoquinoline can be readily reduced to provide access to an aromatic amine . This amine can undergo various reactions, including N-alkylation, N-acylation, and diazotiation , suggesting that 4-Bromo-7-nitroisoquinoline might have similar effects.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature might affect its stability.

properties

IUPAC Name

4-bromo-7-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-9-5-11-4-6-3-7(12(13)14)1-2-8(6)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCREMOZTIARBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-nitroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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